(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one
Description
The compound “(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one” is a rhodanine derivative featuring a thiazolidinone core substituted with a 2-methoxybenzylidene group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. Rhodanine-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Z-configuration of the benzylidene moiety is critical for maintaining planarity and optimizing intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence both crystallinity and bioactivity .
The 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, which may enhance binding affinity to target proteins by polar interactions or steric complementarity . Synthesis typically involves a Knoevenagel condensation between 3-substituted-2-thioxothiazolidin-4-one and substituted benzaldehydes under basic conditions (e.g., K₂CO₃ in water), followed by recrystallization .
Properties
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c1-24-14-8-3-2-5-11(14)9-15-16(23)22(17(25)26-15)13-7-4-6-12(10-13)18(19,20)21/h2-10H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALFHRSLQKAMQ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the condensation of a suitable aldehyde with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.
Introduction of Substituents: The methoxybenzylidene and trifluoromethylphenyl groups are introduced through subsequent reactions. For instance, the methoxybenzylidene group can be added via a Knoevenagel condensation reaction using 2-methoxybenzaldehyde and a suitable base like piperidine.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Formation via Knoevenagel Condensation
The compound is synthesized through a Knoevenagel condensation between 2-thioxo-thiazolidin-4-one derivatives and 2-methoxybenzaldehyde. Key parameters include:
| Condition | Reagents/Catalysts | Yield (%) | Temperature | Source |
|---|---|---|---|---|
| Conventional heating | Acetic acid/NaOAc | 65–78 | 80–100°C | |
| Microwave-assisted | Triethylamine (Et₃N) | 88–91 | 120°C |
The reaction proceeds via nucleophilic attack of the active methylene group in the thiazolidinone on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and methoxy oxygen .
Nucleophilic Substitution at the Thioxo Group
The thioxo (-S-) group undergoes nucleophilic substitution with alkyl halides or amines:
Example Reaction with Iodomethane:
Reaction :
| Solvent | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Water | 8 | 72 | >98 |
| Methanol | 18 | 42 | 92 |
This reaction is critical for modifying the compound’s solubility and bioactivity .
Cycloaddition Reactions
The exocyclic benzylidene double bond participates in [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Spiro-thiazolidine adduct | 58 |
| Tetracyanoethylene | DCM, RT | Cyanated bicyclic derivative | 67 |
These reactions expand the compound’s utility in synthesizing polycyclic scaffolds .
Oxidation of Thioxo Group:
The thioxo group oxidizes to a sulfone (-SO₂-) under strong oxidizing agents:
Conditions : 30% H₂O₂ in acetic acid, 50°C, 4 h. Yield : 84% .
Reduction of Benzylidene Double Bond:
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding the saturated analog. Selectivity : >95% for Z-isomer retention .
Biological Interactions via Enzyme Inhibition
The compound inhibits tyrosinase and protein kinases through:
-
Chelation of active-site copper ions (tyrosinase) via the thioxo group.
-
Hydrophobic interactions with kinase ATP-binding pockets mediated by the trifluoromethyl group .
Kinetic Data :
| Enzyme | IC₅₀ (µM) | Binding Constant (Kd, nM) |
|---|---|---|
| Tyrosinase | 1.2 | 420 |
| EGFR Kinase | 0.8 | 210 |
Stability Under Acidic/Basic Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1.2 (HCl) | Hydrolysis of thiazolidinone ring | 2.3 |
| pH 10 (NaOH) | Cleavage of exocyclic double bond | 0.8 |
Stability is enhanced in neutral buffers (half-life >24 h) .
Comparative Reactivity of Substituents
| Substituent | Reaction Rate (Relative to H) | Effect on Bioavailability |
|---|---|---|
| 2-Methoxy | 1.0 (Reference) | ↑ Lipophilicity (LogP +0.3) |
| 3-CF₃ | 0.7 | ↑ Metabolic stability |
Electron-withdrawing groups (e.g., CF₃) reduce electrophilicity but enhance target binding .
Synthetic Modifications for Drug Development
Derivatives are synthesized to optimize pharmacokinetics:
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The thiazolidinone core is believed to interfere with cellular processes such as microtubule dynamics, leading to apoptosis in cancer cells. For instance, compounds with similar structures have shown to promote microtubule protofilament assembly, which disrupts normal cell division and contributes to their anticancer activity .
- Comparative Potency : In a comparative study, thiazolidinones demonstrated IC50 values significantly lower than that of cisplatin, a standard chemotherapy drug. For example, certain derivatives exhibited anti-proliferative activities that were 2 to 15 times more potent than cisplatin . This suggests that this compound may also possess enhanced efficacy in targeting tumor cells.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a condensation reaction between rhodanine and appropriate arylaldehydes. The use of microwave irradiation has been highlighted as an efficient method for synthesizing thiazolidinones, allowing for rapid reaction times and higher yields .
Key Structural Features:
- Thiazolidinone Core : This heterocyclic structure contributes to the biological activity of the compound.
- Substituents : The presence of electron-donating groups, such as methoxy and trifluoromethyl groups, can significantly influence the compound's reactivity and biological activity. For example, the trifluoromethyl group enhances lipophilicity and may improve cellular uptake .
Case Studies
Several case studies have illustrated the applications of thiazolidinones in medicinal chemistry:
- Cytotoxicity Against Breast Cancer Cells : A derivative similar to this compound was tested against MCF-7 breast cancer cells, showing a percentage inhibition of cell growth that indicates significant cytotoxicity .
- Inhibition of Leukemia Cell Lines : Another study reported that compounds within this class exhibited strong inhibitory effects on human chronic myelogenous leukemia cell lines (K562), with IC50 values suggesting they are more potent than traditional chemotherapeutic agents .
Mechanism of Action
The biological activity of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is primarily due to its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, it may induce apoptosis through the activation of caspases or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and properties of the target compound with analogous rhodanine derivatives:
Key Observations
Substituent Effects on Planarity and Interactions: The 2-methoxy group in the target compound reduces hydrogen-bonding capacity compared to the 2-hydroxy analog (II), but increases lipophilicity, which may enhance cellular uptake .
Crystallographic and Intermolecular Interactions: Compounds with hydroxyl groups (e.g., II, IV) form stronger hydrogen bonds (O–H···S/O), stabilizing S(6) or R₂²(7) motifs, whereas methoxy or methyl substituents (I, target compound) rely on weaker C–H···S/π interactions .
Synthetic Methodology: All analogs are synthesized via Knoevenagel condensation, but yields and reaction times vary with aldehyde reactivity. Electron-deficient aldehydes (e.g., trifluoromethyl-substituted) may require longer reaction times due to reduced nucleophilicity .
Biological Implications: Hydroxyl-substituted derivatives (II, IV) exhibit moderate antimicrobial activity, likely due to hydrogen-bonding with microbial enzymes .
Research Findings and Data Analysis
Crystallographic Data
- The thiazolidinone ring in all analogs is nearly planar (r.m.s. deviation < 0.015 Å), with dihedral angles between the benzylidene and thiazolidinone rings ranging from 69° to 80° .
- In the target compound, the 2-methoxy group likely increases torsional strain compared to 2-hydroxy derivatives, slightly altering dihedral angles and crystal packing .
Hydrogen Bonding and Stability
- Strong O–H···S bonds in hydroxylated analogs (II, IV) stabilize dimers (R₂² motifs), whereas methoxy-substituted compounds (target, I) form weaker C–H···S/π networks .
- C–H···π interactions involving the trifluoromethyl group (target compound) may contribute to unique crystal lattice stability .
Electronic Properties
Biological Activity
(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their significant therapeutic potential in medicinal chemistry. They exhibit a wide range of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
Recent studies have highlighted the importance of substituents in influencing the biological activity of these compounds, making them promising candidates for drug development .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly affected by their structural modifications. For instance, the presence of electron-withdrawing groups (such as trifluoromethyl) and electron-donating groups (like methoxy) can enhance activity against various targets. The specific compound under discussion features a methoxy group and a trifluoromethyl group, which may contribute to its unique pharmacological profile.
Table 1: Influence of Substituents on Biological Activity
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Methoxy | Increases antioxidant and anticancer activity | |
| Trifluoromethyl | Enhances potency against cancer cells | |
| Hydroxyl | Improves anti-inflammatory properties |
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. In vitro studies indicate that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and leukemia cells. For example, derivatives with specific substituents have demonstrated significant inhibition rates against MCF-7 breast cancer cells, with IC50 values in the micromolar range .
Case Study: Anticancer Efficacy
In a study by El-Kashef et al., thiazolidinone derivatives were tested against human breast cancer cells. Compounds exhibited IC50 values as low as 1.27 μM, indicating potent anticancer activity without affecting normal cells . This suggests that this compound could similarly exhibit selective cytotoxicity.
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is another area of interest. The ability to scavenge free radicals can contribute to their therapeutic effects in preventing oxidative stress-related diseases.
Research Findings:
In a comparative study, several thiazolidinone derivatives were evaluated for their antioxidant activity using DPPH radical scavenging assays. Certain derivatives showed significant inhibition of lipid peroxidation, suggesting that modifications at specific positions enhance antioxidant capacity .
Q & A
Q. What are the established synthetic routes for preparing (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one?
Methodological Answer: The compound is synthesized via a multi-step condensation-cyclization sequence:
- Step 1: React 3-(3-(trifluoromethyl)phenyl)thiosemicarbazide with chloroacetic acid in the presence of sodium acetate (NaOAc) under acidic conditions (e.g., acetic acid/DMF mixture) to form the thiazolidinone core .
- Step 2: Introduce the 2-methoxybenzylidene group via Schiff base formation using 2-methoxybenzaldehyde under reflux in ethanol or methanol. Reaction monitoring (TLC) and recrystallization (DMF/ethanol) yield the Z-isomer selectively . Key Parameters:
- Temperature: 80–100°C (reflux).
- Solvent: Polar aprotic solvents (DMF) enhance cyclization .
- Acid catalysis: Acetic acid promotes imine formation .
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Refinement: Employ SHELXL for small-molecule refinement, optimizing parameters like R-factor (<0.05) and wR2 (<0.15) .
- Visualization: ORTEP-3 or WinGX generates thermal ellipsoid plots to confirm stereochemistry (Z-configuration) and intermolecular interactions (e.g., S···π contacts) .
Q. What preliminary biological screening assays are applicable for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity: Broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Mechanistic Clues: Hemoglobin interaction studies (UV-Vis spectroscopy) due to the trifluoromethylphenyl group’s affinity for hydrophobic pockets .
Advanced Research Questions
Q. How do substituents (methoxy, trifluoromethyl) influence electronic properties and bioactivity?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces. The trifluoromethyl group increases electron-withdrawing effects, enhancing electrophilic character at the thioxo group .
- SAR Studies: Synthesize analogs (e.g., replacing methoxy with hydroxy) and compare logP (HPLC) and activity. Methoxy improves membrane permeability, while hydroxy may reduce it due to hydrogen bonding .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data (e.g., Z/E isomerism)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
